2-Azido-1-methylcyclopentan-1-ol
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Overview
Description
2-Azido-1-methylcyclopentan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclopentanol ring with a methyl substituent
Mechanism of Action
Target of Action
Azides, including organic azides like 2-azido-1-methylcyclopentanol, are known for their versatility in bioorthogonal reporter moieties and are commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
The mode of action of 2-Azido-1-methylcyclopentanol involves its interaction with primary amines through a diazo-transfer reaction . This reaction is metal-free and results in the formation of organic azides . The choice of base is important in the diazo-transfer reaction .
Biochemical Pathways
Azido-modified nucleosides, which can be prepared from primary amines using 2-azido-1-methylcyclopentanol, have been extensively explored as substrates for click chemistry and the metabolic labeling of dna and rna . These compounds are also of interest as precursors for further synthetic elaboration and as therapeutic agents .
Pharmacokinetics
The compound is described as safe and stable crystalline , which may suggest good bioavailability.
Result of Action
It is known that nitrogen-centered radicals (ncrs) play an important role in chemical biology and cellular signaling . NCRs can be generated from azido groups that are selectively inserted into the nucleoside frame . The critical role of the sulfinylimine radical generated during inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides is one example of the biological implications of NCRs .
Action Environment
It is known that the choice of base is important in the diazo-transfer reaction . This suggests that the pH of the environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-methylcyclopentan-1-ol typically involves the azidation of 1-methylcyclopentanol. One common method is the diazo-transfer reaction, where a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is used to introduce the azido group . The reaction is usually carried out under mild conditions with bases like 4-(N,N-dimethyl)aminopyridine or stronger bases such as alkylamines .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, triphenylphosphine.
Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Substitution: Alkyl azides.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
2-Azido-1-methylcyclopentan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used in diazo-transfer reactions.
Methyl azide: A simpler azide compound used in similar nucleophilic substitution reactions.
Cyclopentanol derivatives: Compounds with similar cyclopentanol structures but different substituents.
Uniqueness: 2-Azido-1-methylcyclopentan-1-ol is unique due to its combination of a cyclopentanol ring with an azido group, providing a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and bioorthogonal applications .
Properties
IUPAC Name |
2-azido-1-methylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(10)4-2-3-5(6)8-9-7/h5,10H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSASXGAIOZZOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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